![molecular formula C17H19FN2O4S B4113620 N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4113620.png)
N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide and related compounds involves multiple steps, including nitration, sulfonation, and amination reactions. For example, Yang Man-li (2008) details the synthesis of similar compounds using primary compounds like 3-fluoro-4-cyanophenol, demonstrating the complexity and precision required in synthesizing such molecules (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of such compounds has been explored through various spectroscopic methods, including IR, 1H NMR, and quantum chemical insights. S. Mary et al. (2020) provided an in-depth analysis of a similar compound's molecular structure, employing density functional theory (DFT) and NBO analysis to understand its geometric and electronic properties (S. Mary et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide includes its ability to participate in further chemical modifications and reactions due to its functional groups. Research by M. Gemborys et al. (1978) on related compounds showcases the synthesis of toxic metabolites, indicating the potential chemical transformations these compounds can undergo (M. Gemborys et al., 1978).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for understanding the handling and application of these compounds. Although specific studies on N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide are not cited, research on analogous compounds provides insights into these aspects through experimental and theoretical analysis.
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical agents, potential for derivatization, and stability under various conditions, are significant for comprehending the compound's utility in research and development. Studies, like those conducted by T. Dinis et al. (1994), examine the antioxidant properties of phenolic compounds, suggesting a method to assess similar characteristics in N-(2-fluorophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide (T. Dinis et al., 1994).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-2-11-19-25(22,23)14-9-7-13(8-10-14)24-12-17(21)20-16-6-4-3-5-15(16)18/h3-10,19H,2,11-12H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUWONHYSNYFJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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